2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacological Properties and Clinical Use
Compounds like Metoclopramide, a substituted benzamide analog, are advocated for use in gastrointestinal diagnostics and the treatment of various types of vomiting and gastrointestinal disorders. They assist in radiological identification of lesions, facilitate intubation and biopsy, and ease emergency endoscopy. Their role in promoting gastric emptying and the effects on the absorption of other drugs highlight the significant pharmacodynamic activities related to the gastrointestinal tract (Pinder et al., 2012).
Dopamine D2-Like Receptor Antagonism
Eticlopride, another substituted benzamide analog, demonstrates high affinity and selectivity for dopamine D2-like receptors, utilized extensively to understand central dopamine receptor function and the role of D2-like receptors in behavior. This review underlines the importance of such compounds in preclinical models, predictive of antipsychotic activity, and their utility in exploring behavioral effects, suggesting a broad scope for research into dopamine-related disorders (Martelle & Nader, 2008).
Synthetic and Structural Applications
Research into the synthesis, spectroscopic, and structural properties of novel substituted compounds provides valuable insights into the design and potential therapeutic applications of these molecules. Studies focusing on the creation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcase the chemical versatility and potential for generating compounds with specific pharmacological activities, laying the groundwork for future drug development (Issac & Tierney, 1996).
Properties
IUPAC Name |
2-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-10-6-7-13(19-18-10)16-8-9-17-14(20)11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREGNOADFHFDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.